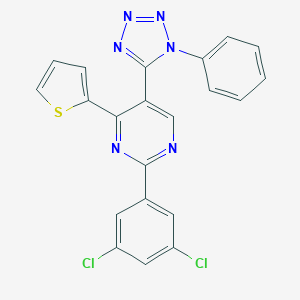![molecular formula C28H27NO6 B258219 3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)
3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of oxazine derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of 3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects
3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, this compound has shown antifungal and antibacterial properties, making it a potential candidate for the treatment of fungal and bacterial infections.
実験室実験の利点と制限
One of the significant advantages of using 3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one in lab experiments is its potential as an anticancer agent. This compound has been shown to have significant antitumor activity and can induce apoptosis in cancer cells. Additionally, this compound has shown antifungal and antibacterial properties, making it a potential candidate for the treatment of fungal and bacterial infections.
However, one of the limitations of using this compound in lab experiments is its synthesis method. The one-pot three-component reaction used to synthesize this compound is time-consuming and requires several hours of reflux. Additionally, the purification process using column chromatography can be challenging and time-consuming.
将来の方向性
There are several future directions for the research and development of 3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one. One of the significant future directions is the optimization of the synthesis method to make it more efficient and cost-effective. Additionally, further studies are needed to understand the mechanism of action of this compound fully.
Another future direction is the development of this compound as a potential therapeutic agent for the treatment of cancer, fungal, and bacterial infections. Studies have shown promising results in preclinical trials, and further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Conclusion
In conclusion, 3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has shown promising results in various scientific research studies, including its potential as an anticancer agent and its antifungal and antibacterial properties. However, further studies are needed to understand the mechanism of action of this compound fully and evaluate its safety and efficacy in clinical trials.
合成法
The synthesis of 3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has been reported in several studies. One of the most commonly used methods is the one-pot three-component reaction of 2-hydroxy-1,4-naphthoquinone, 2,4-dimethoxybenzaldehyde, and 4-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
科学的研究の応用
3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has shown promising results in various scientific research studies. One of the significant applications of this compound is its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has shown antifungal and antibacterial properties, making it a potential candidate for the treatment of fungal and bacterial infections.
特性
製品名 |
3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one |
|---|---|
分子式 |
C28H27NO6 |
分子量 |
473.5 g/mol |
IUPAC名 |
3-[(2,4-dimethoxyphenyl)methyl]-6-(4-methoxyphenyl)-10-methyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C28H27NO6/c1-17-27-20(15-29(16-34-27)14-19-7-10-22(32-3)12-25(19)33-4)11-24-23(13-26(30)35-28(17)24)18-5-8-21(31-2)9-6-18/h5-13H,14-16H2,1-4H3 |
InChIキー |
VXJHJYXJJNOIOQ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC3=C1OCN(C3)CC4=C(C=C(C=C4)OC)OC)C(=CC(=O)O2)C5=CC=C(C=C5)OC |
正規SMILES |
CC1=C2C(=CC3=C1OC(=O)C=C3C4=CC=C(C=C4)OC)CN(CO2)CC5=C(C=C(C=C5)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)
![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)





![2-(2,6-dichlorobenzyl)-5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B258155.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B258156.png)
![5-[1-(3-chlorophenyl)-5-(2-thienyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B258158.png)
![4-{5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B258159.png)
![7-Chloro-2-(4-chlorophenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258161.png)